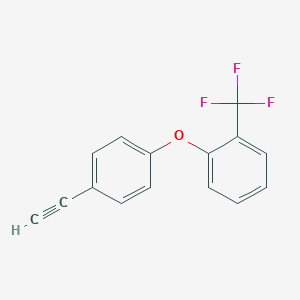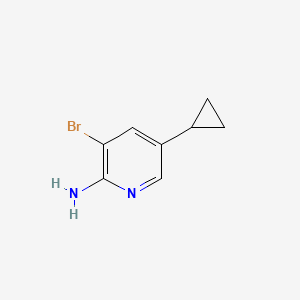
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a phenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halobenzene derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Ethyl derivatives
Substitution: Amino or thio derivatives
科学的研究の応用
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene has several scientific research applications:
作用機序
The mechanism of action of 1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene involves its interaction with molecular targets through its trifluoromethyl, vinyl, and phenoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity for specific targets due to its strong electron-withdrawing properties .
類似化合物との比較
Similar Compounds
1-(Trifluoromethyl)-2-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a vinyl group. This compound may have different reactivity and applications due to the presence of the methoxy group.
1-(Trifluoromethyl)-2-(4-chlorophenoxy)benzene: Contains a chloro group instead of a vinyl group. The chloro group can influence the compound’s chemical properties and reactivity.
1-(Trifluoromethyl)-2-(4-aminophenoxy)benzene:
Uniqueness
1-(Trifluoromethyl)-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s stability and reactivity .
特性
IUPAC Name |
1-ethenyl-4-[2-(trifluoromethyl)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-2-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15(16,17)18/h2-10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSTSGBWZAKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














